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Compound of Interest

Compound Name: 2-Bromoindene

Cat. No.: B079406

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
bromoindene (CAS No. 10485-09-3), a valuable intermediate in pharmaceutical and materials
science research. This document is intended for researchers, scientists, and professionals in
drug development, offering a centralized resource of its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data.

Executive Summary

2-Bromoindene (CoH7Br) is a substituted indene with a molecular weight of 195.06 g/mol .
Spectroscopic analysis is crucial for its identification, purity assessment, and structural
elucidation. This guide presents tabulated *H NMR, 3C NMR, IR, and MS data, along with
detailed experimental protocols for data acquisition. A workflow for spectroscopic analysis is
also provided in a visual format.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-bromoindene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data of 2-Bromoindene
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

Data not available in

search results

Note: Specific tH NMR chemical shifts and coupling constants for 2-Bromoindene were not
explicitly found in the provided search results. Researchers should refer to experimental data or
predictive software for this information.

Table 2: 13C NMR Spectral Data of 2-Bromoindene[1]

Chemical Shift (6) ppm Assignment
1445 C-7a

142.9 C-3a

131.6 C-3

127.0 C-7

125.7 C-14

124.7 C-5

121.2 C-6

118.8 C-2

37.1 C-1

Source: Data adapted from Eliasson, B., & Edlund, U. (1981). The 13C nuclear magnetic
resonance substituent chemical shifts of 2-substituted indenes. Journal of the Chemical
Society, Perkin Transactions 2, 403-408.[1]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of 2-Bromoindene
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Wavenumber (cm~?) Intensity Assignment

Specific peak assignments not
available in search results.

General regions are noted

below.

~3100-3000 Medium Aromatic C-H Stretch
~2950-2850 Medium Aliphatic C-H Stretch
~1600, ~1470 Strong C=C Aromatic Ring Stretch
Below 900 Strong C-H Out-of-plane Bending
~750 Strong C-Br Stretch

Note: The IR spectrum of 2-bromoindene would be expected to show characteristic
absorptions for aromatic and aliphatic C-H bonds, aromatic C=C bonds, and the C-Br bond.
The data presented are general ranges for these functional groups.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 2-Bromoindene[2]

m/z Relative Intensity Assignment
[M+2]* (presence of 81Br
196 Moderate ]
isotope)
194 Moderate [M]* (presence of 7°Br isotope)
115 High [M-Br]*

Source: National Institute of Standards and Technology (NIST) Mass Spectrometry Data
Center.[2] The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern
with approximately a 1:1 ratio.[2]

Experimental Protocols
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Detailed experimental procedures are critical for the replication and validation of spectroscopic
data.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid sample like 2-bromoindene is as
follows:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-bromoindene in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds). The sample should be fully dissolved to
ensure homogeneity.

e Instrument Setup:
o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
o Probe: A standard broadband or inverse-detection probe.
o Temperature: Maintain a constant temperature, typically 298 K.
e 1H NMR Acquisition:
o Pulse Sequence: A standard single-pulse experiment.
o Acquisition Parameters:
» Spectral Width: ~12-16 ppm.
= Number of Scans: 8-16, depending on sample concentration.
» Relaxation Delay: 1-5 seconds.
e 13C NMR Acquisition:
o Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
o Acquisition Parameters:

» Spectral Width: ~200-250 ppm.
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= Number of Scans: 128 or more, due to the low natural abundance of 13C.

» Relaxation Delay: 2-5 seconds.

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decay (FID) to obtain the final spectrum. Chemical shifts are
referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

FT-IR spectra can be obtained using the following methods:

o Attenuated Total Reflectance (ATR):

[e]

Place a small amount of the solid 2-bromoindene sample directly onto the ATR crystal.

o

Apply pressure to ensure good contact between the sample and the crystal.

[¢]

Collect the spectrum, typically over a range of 4000-400 cm™1,

[¢]

Perform a background scan of the clean ATR crystal prior to sample analysis.

o KBr Pellet Method:
o Grind a small amount of 2-bromoindene with dry potassium bromide (KBr) powder.
o Press the mixture into a thin, transparent pellet using a hydraulic press.

o Place the pellet in the sample holder of the FT-IR spectrometer and collect the spectrum.

Mass Spectrometry (MS)

A typical procedure for obtaining the mass spectrum of 2-bromoindene is as follows:

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct insertion probe (for solids) or gas chromatography (GC-MS).

« lonization: Utilize electron ionization (El) at a standard energy of 70 eV.
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* Mass Analysis: Scan a mass range appropriate for the molecular weight of 2-bromoindene
(e.g., m/z 50-300).

+ Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and
characteristic fragmentation patterns. The isotopic pattern for bromine should be clearly

visible.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-bromoindene.
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Caption: General workflow for the synthesis, spectroscopic analysis, and structural confirmation

of 2-Bromoindene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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